molecular formula C22H17N3O B497063 N,N-diphenyl-N'-(8-quinolinyl)urea

N,N-diphenyl-N'-(8-quinolinyl)urea

Cat. No.: B497063
M. Wt: 339.4g/mol
InChI Key: SKIFDHDXGDAZAA-UHFFFAOYSA-N
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Description

N,N-diphenyl-N'-(8-quinolinyl)urea is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the N,N-diphenylurea scaffold and the 8-quinolinyl group. This combination creates a compound of significant interest for exploratory research in immuno-oncology and enzyme inhibition. The diphenylurea core is a structurally advantageous skeleton known for its ability to form multiple stable hydrogen bonds with biological targets, a property that is often exploited to inhibit protein-protein interactions and enzyme active sites . Specifically, structurally related N,N-diphenylurea derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme that represents a promising target in cancer immunotherapy . Concurrently, the 8-quinolinyl moiety is a well-documented heterocycle in drug discovery, with numerous derivatives reported to exhibit a range of biological activities, including antitumor effects through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . The integration of these two fragments into a single molecule positions this compound as a valuable chemical tool for investigating novel signaling pathways and for the development of potential therapeutic agents targeting specific enzymes involved in immune evasion and cancer progression.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4g/mol

IUPAC Name

1,1-diphenyl-3-quinolin-8-ylurea

InChI

InChI=1S/C22H17N3O/c26-22(24-20-15-7-9-17-10-8-16-23-21(17)20)25(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H,(H,24,26)

InChI Key

SKIFDHDXGDAZAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N,N-Diphenyl-N'-(8-quinolinyl)urea Phenyl, 8-quinolinyl C₂₂H₁₇N₃O Hypothesized luminescence, bioactivity -
N-(4-Cyanophenyl)-N'-phenylurea Phenyl, 4-cyanophenyl C₁₄H₁₁N₃O Electron-withdrawing cyano group; diverse applications
N,N-Diphenyl-N'-methylurea (Acardite II) Phenyl, methyl C₁₄H₁₄N₂O Stabilizer in propellants; density: 1.2 g/cm³
N-[4-(tert-Butyl)phenyl]-N'-(2-quinolinyl)urea tert-Butyl phenyl, 2-quinolinyl C₂₀H₂₁N₃O Structural similarity; potential medicinal use
Thiophene-thiourea derivatives Thiophene, benzimidazole Varies Pharmacological activity; crystal structures analyzed

Key Observations:

  • Electronic Effects: The 8-quinolinyl group in the target compound is electron-deficient, similar to the cyanophenyl group in N-(4-cyanophenyl)-N'-phenylurea . This could enhance hydrogen-bonding capacity or charge transport in OLEDs, akin to tris(8-hydroxyquinolinato) aluminium (Alq3) .
  • Steric Considerations: Compared to N,N-diphenyl-N'-methylurea, the bulkier quinolinyl substituent may reduce solubility but improve thermal stability (e.g., boiling point >400°C inferred from analogs) .
  • Biological Activity: Thiophene-thiourea derivatives exhibit pharmacological properties, suggesting that the quinolinyl group in the target compound could enhance binding to biological targets like kinases or DNA .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data for Selected Ureas

Compound Name Cp (J/mol·K) at 298 K Boiling Point (°C) Density (g/cm³) Reference
N,N-Diphenyl-N'-propylurea 585.44 (calculated) - -
N,N-Diphenyl-N'-methylurea - 412.9 1.2
N-(4-Cyanophenyl)-N'-phenylurea - - -
  • Heat Capacity: Calculated Cp values for N,N-diphenyl-N'-propylurea suggest that larger substituents increase heat capacity due to added vibrational modes . The target compound’s quinolinyl group may further elevate Cp.
  • Boiling Point: Acardite II’s high boiling point (412.9°C) indicates strong intermolecular interactions; the quinolinyl group’s planar structure may further enhance these interactions .

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